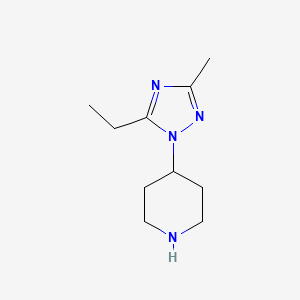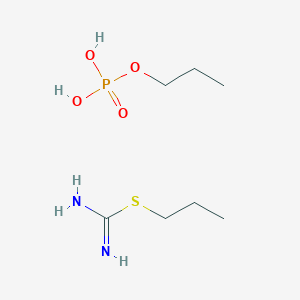
Propyl carbamimidothioate;propyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl carbamimidothioate;propyl dihydrogen phosphate is a compound that combines the properties of both carbamimidothioate and dihydrogen phosphate groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The unique combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl carbamimidothioate typically involves the reaction of propylamine with carbon disulfide, followed by the addition of a suitable alkylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamimidothioate group .
For the preparation of propyl dihydrogen phosphate, a common method involves the reaction of propyl alcohol with phosphoric acid. This reaction is typically carried out under acidic conditions to ensure the formation of the dihydrogen phosphate ester .
Industrial Production Methods
Industrial production of propyl carbamimidothioate;propyl dihydrogen phosphate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propyl carbamimidothioate;propyl dihydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate or phosphate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Propyl carbamimidothioate;propyl dihydrogen phosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of propyl carbamimidothioate;propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The carbamimidothioate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propyl carbamimidothioate;propyl dihydrogen phosphate include:
Choline dihydrogen phosphate: Used as a buffer ionic liquid.
l-butyl-3-methylimidazolium dihydrogen phosphate: Used as a catalyst for Mannich reactions and esterifications.
Diammonium hydrogen phosphate: Used as a catalyst for the synthesis of various derivatives.
Uniqueness
This compound is unique due to its combination of carbamimidothioate and dihydrogen phosphate groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
918415-64-2 |
|---|---|
Fórmula molecular |
C7H19N2O4PS |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
propyl carbamimidothioate;propyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10N2S.C3H9O4P/c1-2-3-7-4(5)6;1-2-3-7-8(4,5)6/h2-3H2,1H3,(H3,5,6);2-3H2,1H3,(H2,4,5,6) |
Clave InChI |
IEUCYQQKGAVAPC-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(O)O.CCCSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
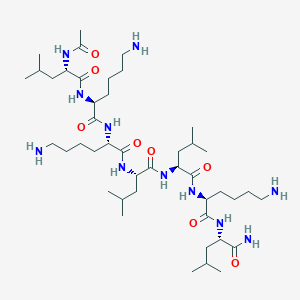
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
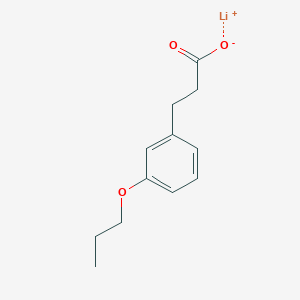

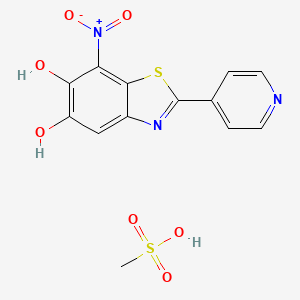
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
